molecular formula C22H16F3N3O5 B4786919 1-[4-[Bis[(4-nitrophenyl)methyl]amino]phenyl]-2,2,2-trifluoroethanone

1-[4-[Bis[(4-nitrophenyl)methyl]amino]phenyl]-2,2,2-trifluoroethanone

Cat. No.: B4786919
M. Wt: 459.4 g/mol
InChI Key: XMNCDTOPIDFTHD-UHFFFAOYSA-N
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Description

1-[4-[Bis[(4-nitrophenyl)methyl]amino]phenyl]-2,2,2-trifluoroethanone is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoroethanone core with bis(4-nitrophenyl)methylamino and phenyl groups attached, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[Bis[(4-nitrophenyl)methyl]amino]phenyl]-2,2,2-trifluoroethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrobenzyl chloride with aniline derivatives under basic conditions to form bis(4-nitrophenyl)methylamine. This intermediate is then reacted with 4-aminobenzophenone in the presence of trifluoroacetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[4-[Bis[(4-nitrophenyl)methyl]amino]phenyl]-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

    Oxidation: Amines, nitroso derivatives.

    Reduction: Hydroxylamine derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

1-[4-[Bis[(4-nitrophenyl)methyl]amino]phenyl]-2,2,2-trifluoroethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-[Bis[(4-nitrophenyl)methyl]amino]phenyl]-2,2,2-trifluoroethanone involves its interaction with various molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The trifluoroethanone moiety may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[Bis[(4-nitrophenyl)methyl]amino]phenyl]-2,2,2-trifluoroethanone is unique due to the presence of both nitro and trifluoroethanone groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-[bis[(4-nitrophenyl)methyl]amino]phenyl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O5/c23-22(24,25)21(29)17-5-11-18(12-6-17)26(13-15-1-7-19(8-2-15)27(30)31)14-16-3-9-20(10-4-16)28(32)33/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNCDTOPIDFTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN(CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)C(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-[Bis[(4-nitrophenyl)methyl]amino]phenyl]-2,2,2-trifluoroethanone
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1-[4-[Bis[(4-nitrophenyl)methyl]amino]phenyl]-2,2,2-trifluoroethanone
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1-[4-[Bis[(4-nitrophenyl)methyl]amino]phenyl]-2,2,2-trifluoroethanone
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1-[4-[Bis[(4-nitrophenyl)methyl]amino]phenyl]-2,2,2-trifluoroethanone
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1-[4-[Bis[(4-nitrophenyl)methyl]amino]phenyl]-2,2,2-trifluoroethanone
Reactant of Route 6
1-[4-[Bis[(4-nitrophenyl)methyl]amino]phenyl]-2,2,2-trifluoroethanone

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